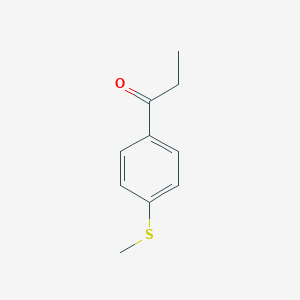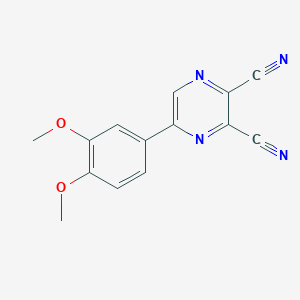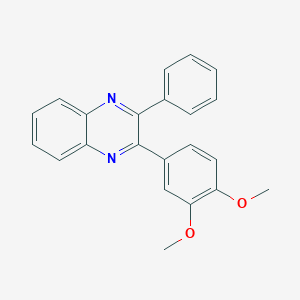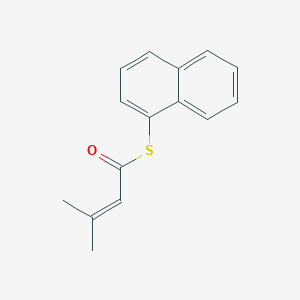![molecular formula C21H18N2O4S B493368 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B493368.png)
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiazole ring, a chromenone core, and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the chromenone core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the reaction between 3-(2-ethoxyphenyl)-substituted chalcone and aminoazoles under controlled conditions can lead to the formation of the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences.
化学反応の分析
Types of Reactions
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
科学的研究の応用
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism by which 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Uniqueness
What sets 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one apart is its combination of a thiazole ring with a chromenone core and an ethoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H18N2O4S |
|---|---|
分子量 |
394.4g/mol |
IUPAC名 |
3-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-17-9-5-4-8-15(17)22-21-23-16(12-28-21)14-11-13-7-6-10-18(25-2)19(13)27-20(14)24/h4-12H,3H2,1-2H3,(H,22,23) |
InChIキー |
QQGWDOFPFCUAQI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
正規SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzhydryl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493295.png)
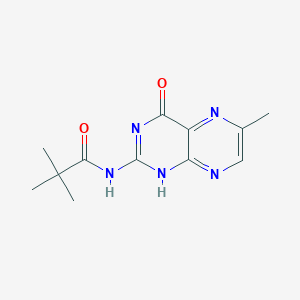



![1-(4-Methoxybenzyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493301.png)


